molecular formula C16H12BrNO4S B8639144 ethyl 3-(4-bromophenyl)-4-hydroxy-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylate

ethyl 3-(4-bromophenyl)-4-hydroxy-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8639144
M. Wt: 394.2 g/mol
InChI Key: FZUOTARYQNOCQI-UHFFFAOYSA-N
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Patent
US07119205B2

Procedure details

To a solution of 4-(4-bromo-phenyl)-2-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid ethyl ester (4.98 g, 11.3 mmol) in DMF (30 mL) at 0° C. was added a dispersion of sodium hydride in mineral oil (60%, 2.73 g, 68.2 mmol). After warming to ambient temperature the reaction was stirred overnight. Aqueous HCl (1.2 M, 100 mL) was added while cooling the mixture to 0° C. After stirring 1 h. the mixture was filtered and washed with H2O and hexanes giving the titled compound (2.85 g, 64%) as a gray solid.
Name
4-(4-bromo-phenyl)-2-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid ethyl ester
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.73 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=2)=[CH:9][S:8][C:7]=1[NH:18][C:19](=[O:26])[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[O:5])C.[H-].[Na+].Cl>CN(C=O)C>[CH2:24]([O:23][C:21]([C:20]1[C:19](=[O:26])[NH:18][C:7]2[S:8][CH:9]=[C:10]([C:11]3[CH:12]=[CH:13][C:14]([Br:17])=[CH:15][CH:16]=3)[C:6]=2[C:4]=1[OH:5])=[O:22])[CH3:25] |f:1.2|

Inputs

Step One
Name
4-(4-bromo-phenyl)-2-(2-ethoxycarbonyl-acetylamino)-thiophene-3-carboxylic acid ethyl ester
Quantity
4.98 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC=C1C1=CC=C(C=C1)Br)NC(CC(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
2.73 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture to 0° C
STIRRING
Type
STIRRING
Details
After stirring 1 h. the mixture
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with H2O and hexanes giving the titled compound (2.85 g, 64%) as a gray solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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